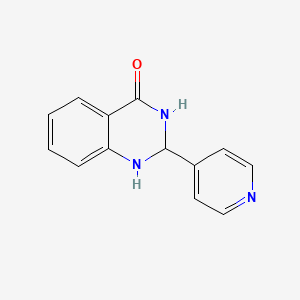
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Descripción general
Descripción
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a pyridine ring. It has the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol .
Métodos De Preparación
The synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one typically involves a multi-step process. One common method includes the reaction of anthranilic acid derivatives with pyridine-4-carboxaldehyde under acidic conditions, followed by cyclization to form the quinazolinone core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions are often quinazolinone derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives, which are studied for their unique chemical properties.
Biology: This compound is used in the development of biological probes and sensors due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Similar in structure but with a phenyl group instead of a pyridine ring.
2-Methylquinazolin-4-one: Contains a methyl group, leading to different chemical and biological properties.
2,3-Dihydroquinazolin-4-one: Lacks the pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its pyridine ring, which imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLICPSSNGCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349488 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15495-00-8 | |
| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



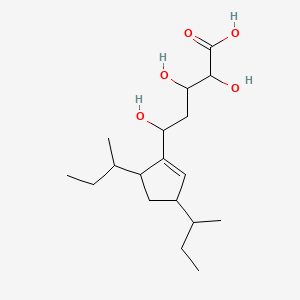

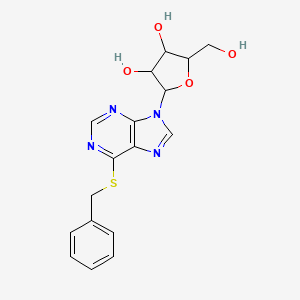
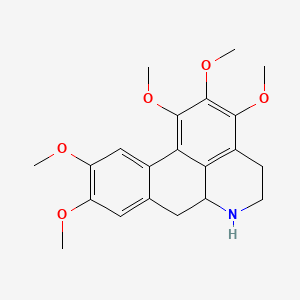
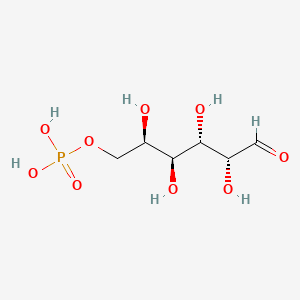

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)






